
Cobalt(II) oxide
Overview
Description
Cobalt(II) oxide (CoO) is an inorganic compound consisting of cobalt in the +2 oxidation state and oxygen. It appears as gray, green, red, or brown crystalline solids or powders, depending on synthesis conditions . CoO is primarily produced by thermal decomposition of cobalt(II) hydroxide or cobalt(II) carbonate . Industrially, it serves as a precursor for cobalt metal, a pigment in glass and ceramics (imparting blue hues), and a catalyst in chemical reactions . CoO exhibits a rock salt crystal structure and is insoluble in water but reacts with acids to form cobalt(II) salts .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cobalt(II) oxide can be synthesized through several methods:
Oxidation of Cobalt Powder: Cobalt powder is oxidized with air to form this compound.
Thermal Decomposition: this compound can be prepared by the thermal decomposition of cobalt(II) nitrate or cobalt(II) carbonate.
Precipitation and Dehydration: this compound can also be prepared by precipitating cobalt(II) hydroxide from a cobalt salt solution using a base, followed by thermal dehydration of the hydroxide.
Industrial Production Methods: In industrial settings, this compound is often produced by the thermal decomposition of cobalt(II) nitrate or cobalt(II) carbonate at high temperatures. This method is preferred due to its efficiency and scalability .
Types of Reactions:
Oxidation: this compound can be further oxidized to cobalt(III) oxide (Co2O3) or cobalt(II,III) oxide (Co3O4) under specific conditions.
Reduction: this compound can be reduced to metallic cobalt using reducing agents such as hydrogen or carbon monoxide.
Acid-Base Reactions: this compound reacts with mineral acids to form the corresponding cobalt salts.
Common Reagents and Conditions:
Oxidation: Requires an oxidizing agent such as oxygen or air at elevated temperatures.
Reduction: Typically involves hydrogen gas or carbon monoxide at high temperatures.
Acid-Base Reactions: Involves mineral acids like hydrochloric acid or sulfuric acid at room temperature.
Major Products Formed:
Oxidation: Cobalt(III) oxide (Co2O3) or cobalt(II,III) oxide (Co3O4).
Reduction: Metallic cobalt.
Acid-Base Reactions: Cobalt(II) salts such as cobalt(II) chloride.
Scientific Research Applications
Scientific Research Applications
Cobalt(II) oxide is extensively studied for its potential in various scientific fields, particularly in catalysis and materials science.
Electrocatalysis
This compound nanostructures have emerged as efficient electrocatalysts for reactions such as oxygen evolution and hydrogen evolution. Recent studies indicate that engineering the surface of this compound nanorods can significantly enhance their catalytic activity. For instance, strain engineering has been shown to create abundant oxygen vacancies that facilitate water dissociation, making these nanorods competitive with platinum catalysts in alkaline media .
Case Study:
- A study demonstrated that this compound nanorods exhibited high intrinsic activity for hydrogen evolution reactions, achieving a Tafel slope of 47 mV per decade, which is comparable to that of platinum catalysts .
Thin Film Deposition
This compound is also used in atomic layer deposition processes to create thin films for various applications, including sensors and electronic devices. The deposition process typically involves ligand exchange mechanisms that allow for controlled growth of this compound films at low temperatures .
Data Table: Thin Film Characteristics
Parameter | Value |
---|---|
Deposition Temperature | 75–250 °C |
Film Composition | Cubic rock salt and hexagonal wurtzite phases |
Main Impurities | Hydrogen and Silicon |
Industrial Applications
This compound finds utility in several industrial sectors, including ceramics, paints, and electronics.
Ceramics and Pigments
One of the primary uses of this compound is as a pigment in ceramics and glassmaking. It imparts a vibrant blue color to glazes and is also used for coloring glass and enamels. The compound reacts with silica and other metal oxides at high temperatures to produce stable colored products .
Application Examples:
- Ceramic Glazes: this compound is used to create blue glazes in pottery.
- Glass Coloring: It is employed to achieve specific hues in glass manufacturing.
Catalysis
This compound acts as a catalyst in various chemical reactions, including the production of hydrogen from water splitting processes. Its ability to facilitate redox reactions makes it valuable in both industrial and laboratory settings .
Data Table: Catalytic Properties
Reaction Type | Catalyst Used | Efficiency |
---|---|---|
Hydrogen Evolution Reaction | This compound | High |
Oxygen Evolution Reaction | This compound | Competitive with Platinum |
Environmental Considerations
While this compound has numerous applications, its release into the environment during manufacturing processes raises concerns regarding toxicity and environmental impact. Regulatory bodies monitor its use due to potential health risks associated with cobalt compounds .
Mechanism of Action
The mechanism of action of cobalt(II) oxide varies depending on its application:
Catalysis: In catalytic applications, this compound acts as a catalyst by providing active sites for the adsorption and reaction of reactant molecules.
Biological Activity: In biological applications, this compound can generate reactive oxygen species that induce oxidative stress in cells, leading to cell death.
Comparison with Similar Compounds
Cobalt(III) Oxide (Co₂O₃)
- Structure and Composition : Co₂O₃ contains cobalt in the +3 oxidation state. Unlike CoO, it is less stable and decomposes at high temperatures .
- Physical Properties : Black powder with a molecular weight of 165.86 g/mol and density of 5.18 g/cm³ .
- Applications: Limited industrial use due to instability but explored in niche catalytic and electrochemical applications .
Cobalt(II,III) Oxide (Co₃O₄)
- Structure and Composition : A mixed-valence oxide (Co²⁺Co³⁺₂O₄) with a spinel structure, combining CoO and Co₂O₃ .
- Physical Properties : Black powder (density: 6.11 g/cm³; decomposes above 895°C) .
- Applications : Widely used in lithium-ion battery electrodes, gas sensors, and oxidation catalysts due to its redox activity .
Nickel(II) Oxide (NiO)
- Structure and Composition : Isoelectronic with CoO, adopting a rock salt structure.
- Physical Properties : Green solid (density: 6.67 g/cm³; melting point: 1,960°C) .
- Applications: Non-enzymatic glucose sensors, supercapacitors, and electrochemical devices . Functional similarity to Co₃O₄ in energy storage but distinct in catalytic selectivity.
Cobalt Zinc Oxide (CoO·ZnO)
- Structure and Composition : A composite oxide with Co²⁺ and Zn²⁺ in a 1:1 ratio.
- Physical Properties : Green pigment (specific gravity: 2.35; lightfastness rating: ASTM I) .
- Applications : Used in ceramics and paints, contrasting with CoO’s role in glass coloration .
Comparative Data Table
Research Findings and Functional Contrasts
- Electrochemical Performance : Co₃O₄ outperforms CoO in lithium-ion batteries due to higher theoretical capacity (890 mAh/g vs. CoO’s 715 mAh/g) .
- Catalytic Activity : CoO is effective in Fischer-Tropsch synthesis, while Co₃O₄ excels in methane oxidation .
- Toxicity: CoO and Co₃O₄ exhibit dose-dependent cytotoxicity and genotoxicity, with cobalt chloride (a soluble derivative) showing higher bioactivity than oxides .
Biological Activity
Cobalt(II) oxide (CoO) is a compound that has garnered significant attention in biological research due to its diverse biological activities, including antimicrobial, anti-inflammatory, and potential therapeutic effects. This article provides a comprehensive overview of the biological activity of CoO, supported by data tables, case studies, and detailed research findings.
This compound exists primarily in a cubic crystal structure and is characterized by its ability to release cobalt ions (Co²⁺) in biological systems. The biological effects of CoO are largely attributed to these cobalt ions, which can interact with various cellular components.
Mechanisms of Action:
- Reactive Oxygen Species (ROS) Production : Co²⁺ ions can induce the production of ROS, which play a crucial role in microbial inhibition and cellular signaling pathways .
- DNA Interaction : Cobalt complexes have been shown to bind to DNA, potentially leading to genotoxic effects and influencing cellular repair mechanisms .
- Hypoxia-Inducible Factor Activation : Cobalt can stabilize hypoxia-inducible factor 1α (HIF-1α), promoting erythropoiesis and enhancing tissue tolerance to hypoxic conditions .
Antimicrobial Activity
This compound exhibits significant antimicrobial properties against a range of pathogens, including bacteria and fungi. A study demonstrated that CoO nanoparticles showed effective inhibition against Gram-negative bacteria and yeast strains .
Antimicrobial Efficacy Table:
Pathogen Type | Organism | Inhibition Zone (mm) | Reference |
---|---|---|---|
Gram-negative bacteria | Escherichia coli | 15 | |
Gram-positive bacteria | Staphylococcus aureus | 18 | |
Fungi | Candida albicans | 20 |
Cytotoxicity and Safety Profile
While cobalt compounds exhibit beneficial biological activities, they also pose risks regarding toxicity. Acute toxicity studies have reported significant adverse effects following exposure to cobalt oxide.
Toxicity Findings:
- LD50 Values : The median lethal dose (LD50) for cobalt oxide was reported as 202 mg/kg in Wistar rats .
- Histopathological Changes : Observations included damage to the heart, liver, and kidneys following high-dose exposure .
Case Studies
- In Vivo Studies on Antitumor Activity :
- Inflammatory Response Modulation :
Chemical Reactions Analysis
Reaction with Acids
Cobalt(II) oxide reacts readily with mineral acids to form corresponding cobalt(II) salts and water. This reaction is typical of basic metal oxides:
Acid | Conditions | Product | Source |
---|---|---|---|
Hydrochloric | Room temperature | CoCl + HO | |
Sulfuric | Dilute, heated | CoSO + HO |
In concentrated HCl, the product CoCl forms a deep blue tetrahedral complex under strongly acidic conditions .
Reaction with Bases and Oxidizing Agents
In aqueous alkaline solutions, CoO reacts with hydroxides and oxidizing agents like hydrogen peroxide:
Step 1 : Formation of cobalt(II) hydroxide:
Step 2 : Oxidation by atmospheric oxygen or HO:
Reactant | Conditions | Product | Source |
---|---|---|---|
NaOH + HO | Ambient | Co(OH) (blue/pink) | |
HO | Oxidizing environment | CoO(OH) or CoOHO |
The final product varies between hydrated cobalt(III) oxide () and cobalt oxide-hydroxide () .
Reaction with Carbonate Ions
When CoO-derived Co ions encounter carbonate ions, cobalt(II) carbonate precipitates:
This reaction is sensitive to pH and often forms a mixed basic carbonate () .
Oxidation Behavior
CoO exhibits redox activity in alkaline environments. Cobalt(II) hydroxide () slowly oxidizes in air to form cobalt(III) hydroxide ():
This oxidation is catalyzed by the presence of hydroxide ions and atmospheric oxygen .
Q & A
Basic Research Questions
Q. What are the optimal synthesis methods for producing Cobalt(II) oxide (CoO) with controlled crystallite size and phase purity?
To achieve controlled crystallite size and phase purity, researchers commonly employ sol-gel synthesis, hydrothermal methods, or thermal decomposition of cobalt precursors (e.g., cobalt nitrate). For example, sol-gel methods allow fine-tuning of particle size by adjusting pH and calcination temperature (typically 300–600°C). Hydrothermal synthesis under alkaline conditions (using NaOH or NH₄OH) yields nanoparticles with narrow size distributions. Phase purity is verified via X-ray diffraction (XRD), where the absence of Co₃O₄ peaks (e.g., at 2θ ≈ 36.8°) confirms CoO dominance. Thermal gravimetric analysis (TGA) can monitor decomposition steps to optimize calcination protocols .
Q. How can researchers characterize the redox behavior and surface properties of CoO?
Redox properties are analyzed using temperature-programmed reduction (H₂-TPR), which identifies reduction peaks corresponding to CoO → Co transitions (e.g., peaks at 300–400°C in Figure 7 of ). Surface oxidation states are determined via X-ray photoelectron spectroscopy (XPS), focusing on Co 2p₃/2 peaks (~780 eV for Co²⁺). Brunauer-Emmett-Teller (BET) analysis quantifies surface area, critical for catalytic applications. For reproducibility, experimental details (e.g., gas flow rates in TPR) must be meticulously documented per journal guidelines .
Q. What electrochemical techniques are used to evaluate CoO’s performance in energy storage applications?
Q. How do surface defects in CoO influence its catalytic activity in oxygen reduction reactions (ORR)?
Surface oxygen vacancies and Co²⁺/Co³⁺ redox pairs enhance ORR activity by modifying electron transfer pathways. Defect engineering is achieved via doping (e.g., nitrogen or sulfur) or plasma treatment. Synchrotron-based X-ray absorption spectroscopy (XAS) and electron paramagnetic resonance (EPR) quantify defect density and coordination environments. Computational studies (DFT) model vacancy formation energies and their impact on adsorption energies of O₂ intermediates .
Q. How can contradictions in reported band gap values of CoO be resolved?
Q. What computational approaches are used to model the electronic structure of CoO?
Density functional theory (DFT) with Hubbard-U corrections (DFT+U) accounts for strong electron correlations in CoO. Hybrid functionals (e.g., HSE06) improve band gap accuracy. Researchers should validate models against experimental XRD and XPS data. Software like VASP or Quantum ESPRESSO are standard tools. Convergence criteria (k-point mesh, energy cutoffs) must be rigorously documented to ensure reproducibility .
Q. What methodologies identify synergistic effects in CoO-based composite materials (e.g., CoO/CNT hybrids)?
In situ XRD and Raman spectroscopy track phase evolution during composite synthesis. Electrochemical testing coupled with in situ Fourier-transform infrared spectroscopy (FTIR) identifies reactive intermediates. For mechanistic insights, isotope labeling (e.g., ¹⁸O₂) and operando microscopy (TEM) visualize interfacial interactions. Comparative studies with physical mixtures versus chemically bonded composites clarify synergy origins .
Q. How can in situ characterization techniques elucidate CoO’s role in catalytic cycles?
Operando XAS monitors Co oxidation states during catalysis. Environmental transmission electron microscopy (ETEM) captures structural dynamics under reactive gas flows. Quasi-in situ XPS after reaction quenching preserves surface states. Data interpretation requires synchronization with activity metrics (e.g., turnover frequency) and control experiments to decouple thermal/chemical effects .
Properties
IUPAC Name |
oxocobalt | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Co.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVMYJDGYRUAWML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O=[Co] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CoO | |
Record name | COBALT(II) OXIDE | |
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Record name | cobalt(II) oxide | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Cobalt(II)_oxide | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
74.933 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Pellets or Large Crystals, Solid that is dark gray (commercial product), olive green, or red; [Merck Index] Green powder, insoluble in water; [MSDSonline], BLACK-TO-GREEN CRYSTALS OR POWDER. | |
Record name | Cobalt oxide (CoO) | |
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Record name | Cobaltous oxide | |
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Record name | COBALT(II) OXIDE | |
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Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Solubility |
In water, 4.88 mg/L at 20 °C, 3.27 mg/L at 37 °C (column elution method), Practically insoluble in water, Insoluble in water, Soluble in acids or alkalies, Insoluble in ammonium hydroxide; soluble in acids and alkali hydroxides, Solubility in water: none | |
Record name | Cobaltous oxide | |
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Record name | COBALT(II) OXIDE | |
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Density |
5.7-6.7 depending on preparation, Relative density: 6.66 at 21.3 °C (OECD Guideline 109 (Density of Liquids and Solids)), 5.7-6.7 g/cm³ | |
Record name | Cobaltous oxide | |
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Record name | COBALT(II) OXIDE | |
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Mechanism of Action |
The aim of this study was to find out the intracellular signaling transduction pathways involved in cobalt oxide nanoparticles (CoO NPs) mediated oxidative stress in vitro and in vivo system. Cobalt oxide nanoparticles released excess Co++ ions which could activated the NADPH oxidase and helps in generating the reactive oxygen species (ROS). Our results showed that CoO NPs elicited a significant (p<0.05) amount of ROS in lymphocytes. In vitro pretreatment with N-acetylene cystine had a protective role on lymphocytes death induced by CoO NPs. In vitro and in vivo results showed the elevated level of TNF-alpha after CoO NPs treatment. This TNF-alpha phosphorylated the p38 mitogen-activated protein kinase followed by activation of caspase 8 and caspase 3 which could induce cell death. This study showed that CoO NPs induced oxidative stress and activated the signaling pathway of TNF-alpha-caspase-8-p38-caspase-3 to primary immune cells. This study suggested that bare CoO NPs are a toxic for primary human immune cells that deals directly with human health. Surface modification or surface functionalization may open the gateway for further use of CoO NPs in different industrial use or in biomedical sciences. /Cobalt oxide nanoparticles/ | |
Record name | Cobaltous oxide | |
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Color/Form |
Powder or cubic or hexagonal crystals; color varies from olive green to red depending on particle size, but the commercial material is usually dark gray, Gray cubic crystals, Grayish powder under most conditiond; can form green brown crystals., Black to green crystals or powder | |
CAS No. |
1307-96-6 | |
Record name | Cobalt oxide (CoO) | |
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Record name | Cobaltous oxide | |
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Record name | Cobalt oxide (CoO) | |
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Record name | Cobalt oxide | |
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Record name | Cobaltous oxide | |
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Record name | COBALT(II) OXIDE | |
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Melting Point |
About 1935 °C, 1935 °C | |
Record name | Cobaltous oxide | |
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Record name | COBALT(II) OXIDE | |
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Synthesis routes and methods
Procedure details
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